molecular formula C9H13NO2 B13804137 methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate

methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate

Cat. No.: B13804137
M. Wt: 167.20 g/mol
InChI Key: FYWPCWIURWMMFL-CBAPKCEASA-N
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Description

Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the reaction of a suitable cyclopropane derivative with a cyanating agent. One common method includes the use of copper iodide as a catalyst in a mixed solution of acetonitrile and methanol, followed by the addition of the cyclopropane derivative . The reaction is carried out at elevated temperatures, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can inhibit or activate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

Uniqueness

Methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and interaction profiles.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl (1R,2S)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9-/m0/s1

InChI Key

FYWPCWIURWMMFL-CBAPKCEASA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@]1(C#N)C(=O)OC

Canonical SMILES

CC(C)C1CC1(C#N)C(=O)OC

Origin of Product

United States

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